Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound with a complex structure that includes a tetrahydropyridine ring, an amino group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl group and the amino group. The final step involves esterification to introduce the methyl ester group.
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The amino group can be introduced via nucleophilic substitution reactions using amines or through reductive amination.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the combination of its tetrahydropyridine ring, benzyl group, and amino group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKWMBMESNOAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340300 | |
Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159660-85-2 | |
Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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